molecular formula C16H15N3O5Si B14198472 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate CAS No. 879491-66-4

4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate

Cat. No.: B14198472
CAS No.: 879491-66-4
M. Wt: 357.39 g/mol
InChI Key: ZRXYHTJBQHVTEV-UHFFFAOYSA-N
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Description

4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of triisocyanatosilyl and phenyl groups attached to a 2-methylprop-2-enoate moiety. It is used in various industrial and scientific applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate typically involves the reaction of 4-(3-aminopropyl)phenyl 2-methylprop-2-enoate with isocyanates under controlled conditions. The reaction is carried out in the presence of a catalyst and solvent to facilitate the formation of the triisocyanatosilyl group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and related compounds.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The compound exerts its effects through the reactivity of its functional groups. The triisocyanatosilyl group can form strong covalent bonds with various substrates, making it useful in cross-linking and polymerization reactions. The phenyl group provides stability and enhances the compound’s reactivity in aromatic substitution reactions.

Comparison with Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • Phenyl acrylate
  • 3-(Triisocyanatosilyl)propyl methacrylate

Comparison: 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate is unique due to the presence of both triisocyanatosilyl and phenyl groups, which provide a combination of reactivity and stability. This makes it more versatile compared to similar compounds that may lack one of these functional groups.

Properties

CAS No.

879491-66-4

Molecular Formula

C16H15N3O5Si

Molecular Weight

357.39 g/mol

IUPAC Name

[4-(3-triisocyanatosilylpropyl)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C16H15N3O5Si/c1-13(2)16(23)24-15-7-5-14(6-8-15)4-3-9-25(17-10-20,18-11-21)19-12-22/h5-8H,1,3-4,9H2,2H3

InChI Key

ZRXYHTJBQHVTEV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)CCC[Si](N=C=O)(N=C=O)N=C=O

Origin of Product

United States

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